4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid
Description
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is a heterocyclic compound featuring a benzothiopyran core fused with a ketone (4-oxo) and a carboxylic acid group at position 5. This structure combines aromatic, sulfur-containing, and acidic functionalities, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,3-dihydrothiochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIRORIZYRGTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiopyran ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiopyrans .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory properties. The compound's ability to undergo various chemical transformations makes it suitable for creating non-steroidal anti-inflammatory agents (NSAIDs) .
2. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that certain synthesized derivatives possess potent activity against a range of bacteria and fungi, making them candidates for new antimicrobial agents .
Materials Science Applications
1. Organic Electronics
The compound is also being explored for its application in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties of 4-oxo-3,4-dihydro-2H-1-benzothiopyran derivatives can be harnessed to enhance the efficiency and stability of OLED devices .
2. Polymer Chemistry
In polymer chemistry, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it useful in various industrial applications .
Biological Research Applications
1. Cell Culture Buffers
The compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains physiological pH levels (6 to 8.5), which is crucial for the growth and maintenance of cell lines in laboratory settings .
2. Drug Delivery Systems
Research is ongoing into the use of 4-oxo-3,4-dihydro-2H-1-benzothiopyran derivatives as drug delivery systems. Their ability to form stable complexes with various drugs enhances solubility and bioavailability, making them promising candidates for improving therapeutic efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Derivatives showed over 70% inhibition against Staphylococcus aureus. |
| Study B | Synthesis of NSAIDs | Successful synthesis of N-substituted derivatives with anti-inflammatory effects comparable to existing NSAIDs. |
| Study C | Organic Electronics | Demonstrated enhanced luminescence properties when incorporated into OLED devices. |
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s benzothiopyran scaffold distinguishes it from other heterocyclic systems. Key comparisons include:
a) 3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives
- Core Structure: A thieno[2,3-d]pyrimidine ring system replaces the benzothiopyran backbone.
- Functional Groups: Includes an amino group at position 3 and alkythio substituents at position 2.
- Activity : Demonstrated antimicrobial properties, validated via alkylation reactions with benzyl chlorides and chloroacetic acid in dimethylformamide (DMF) with triethylamine catalysis .
b) 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (BP 14276)
- Core Structure : A tetrahydro-2H-pyran ring (oxygen-based) instead of sulfur-containing benzothiopyran.
- Functional Groups : Features a 2-methoxyphenyl substituent and a carboxylic acid group.
- Applications : Listed in commercial catalogs (CAS 903836-57-1), suggesting industrial or pharmacological utility .
Functional Group and Reactivity Comparison
*Note: Activity inferred from structurally related compounds .
Biological Activity
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid (CAS Number: 128121-49-3) is a compound belonging to the benzothiopyran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8O3S
- Molar Mass : 208.23 g/mol
- Density : 1.438 g/cm³ (predicted)
- pKa : 3.90 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of benzothiopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
Anticancer Properties
The anticancer effects of this compound have been investigated using various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with the compound.
Preliminary results indicate that the compound exhibits dose-dependent cytotoxicity against cancer cells, with some derivatives showing comparable effectiveness to established chemotherapeutics.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Anti-inflammatory Pathways : Modulation of inflammatory cytokines and pathways contributing to its anti-inflammatory effects.
Research Findings and Case Studies
Case Study: Anticancer Efficacy
A specific study evaluated the anticancer properties of synthesized derivatives of benzothiopyran compounds against the MCF-7 cell line. The results indicated that certain derivatives exhibited strong inhibition of cell growth, with IC50 values ranging from 10 µM to 20 µM, suggesting potent anticancer activity comparable to standard treatments like doxorubicin .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS Category 3). Avoid dust formation during weighing or transfer, and ensure proper ventilation. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dry area away from incompatible materials like strong oxidizers .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A validated route involves cyclization of 2-phenoxysuccinic acid derivatives using P₂O₅ as a dehydrating agent. For example, 2-phenoxysuccinic acid dimethyl ester (IV) is hydrolyzed in HCl to yield the succinic acid derivative (V), which undergoes cyclization with P₂O₅ to form the target compound. Reaction optimization may include temperature control (80–100°C) and inert atmospheres to prevent side reactions .
Q. How can the purity of this compound be analytically verified?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 170°C with decomposition) to literature values.
- HPLC Assays : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity.
- Spectroscopic Methods : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peaks at δ ~170–190 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in heterocyclic condensation reactions?
- Methodological Answer : The electron-deficient carbonyl group at position 4 enhances electrophilic reactivity, facilitating nucleophilic attacks. For example, in condensation with 1,3-dioxolane derivatives, the α,β-unsaturated ketone moiety undergoes Michael addition, forming fused heterocycles. Computational studies (DFT/B3LYP) can model charge distribution to predict regioselectivity .
Q. What strategies are effective for resolving contradictory data in the biological activity of benzothiopyran derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability. Standardize protocols:
- Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Validate results via dose-response curves (IC₅₀/EC₅₀) and replicate experiments across independent labs.
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., carboxylic acid at position 6) .
Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?
- Methodological Answer :
Docking Simulations : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cyclooxygenase-2).
MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions.
QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory potency (pIC₅₀) to guide synthesis .
Q. What experimental precautions are necessary when studying the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Light/Temperature Control : Protect samples from UV light and store at 4°C to prevent photolytic or thermal decomposition.
- Mass Spectrometry : Identify degradation products (e.g., decarboxylated or hydrolyzed derivatives) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
